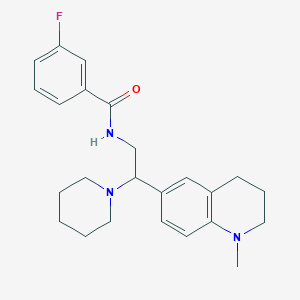

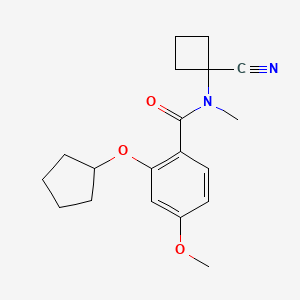

N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for a variety of neurological disorders.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that analogues of distamycin, which share structural similarities with "N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide", exhibit significant antimicrobial activity. These compounds, characterized by enhanced lipophilicity through the incorporation of alkyl or cycloalkyl groups, have shown promise against key organisms such as MRSA (Methicillin-resistant Staphylococcus aureus) and Candida albicans. Their binding to AT tracts of DNA and low toxicity towards mammalian cell lines further underscores their potential as antimicrobial agents (Khalaf et al., 2004).

Antiviral Activity

In the realm of antiviral research, N-phenylbenzamide derivatives, which are structurally related to "this compound", have been synthesized and evaluated for their activity against Enterovirus 71 (EV 71). Among these compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has emerged as a lead compound, exhibiting activity against EV 71 strains at low micromolar concentrations and displaying significantly lower cytotoxicity compared to existing antiviral drugs. This highlights the potential of such compounds in the development of new antiviral therapies (Ji et al., 2013).

Anti-arrhythmic Properties

Further investigations have led to the synthesis of substituted heterocyclic systems from starting materials structurally related to "this compound", demonstrating good anti-arrhythmic activity with low toxicity. These studies lay the groundwork for the development of new anti-arrhythmic agents, showcasing the versatility of this chemical scaffold in therapeutic applications (Shalaby et al., 2007).

Propiedades

IUPAC Name |

N-(1-cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-21(19(13-20)10-5-11-19)18(22)16-9-8-15(23-2)12-17(16)24-14-6-3-4-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMMHMUVIAQCIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)OC)OC2CCCC2)C3(CCC3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)

![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)

![2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2380561.png)

![Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2380562.png)